2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
CAS No.: 924827-50-9
Cat. No.: VC7075598
Molecular Formula: C18H15NO4
Molecular Weight: 309.321
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 924827-50-9 |
---|---|
Molecular Formula | C18H15NO4 |
Molecular Weight | 309.321 |
IUPAC Name | 2-[(2-methoxyphenyl)methyl]-1-oxoisoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C18H15NO4/c1-23-16-9-5-3-7-13(16)11-19-15(18(21)22)10-12-6-2-4-8-14(12)17(19)20/h2-10H,11H2,1H3,(H,21,22) |
Standard InChI Key | FVLIGPQAXGQYBX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CN2C(=CC3=CC=CC=C3C2=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid features a fused bicyclic structure comprising a dihydroisoquinoline scaffold substituted with a methoxybenzyl group at position 2 and a carboxylic acid moiety at position 3. The methoxybenzyl group introduces steric and electronic effects that influence the compound’s solubility, stability, and interaction with biological targets .
Physicochemical Characteristics
Synthetic Methodologies
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis, is a plausible route for constructing the dihydroisoquinoline core. As demonstrated in the synthesis of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives , this method involves cyclization of formamidomalonate intermediates using phosphoryl chloride (POCl₃) in acetonitrile. Substituting benzyl chlorides with 2-methoxybenzyl chloride could yield the target compound’s backbone.
Functional Group Modifications
Post-cyclization modifications, such as hydrolysis of ester groups to carboxylic acids, are critical for introducing the C3-carboxylic acid moiety. For example, Bose’s method for β-lactam synthesis highlights the utility of decarboxylation and protective group strategies, which may apply to this compound’s synthesis.
Biological Activities and Mechanisms
Enzyme Inhibition
The carboxylic acid and ketone functionalities enable chelation of metal ions in enzyme active sites. For instance, 3,4-dihydroisoquinoline-3-carboxylic acid derivatives show acetylcholinesterase (AChE) inhibition , suggesting that the target compound could modulate neurotransmitter levels in neurological disorders.
Comparative Analysis with Structural Analogs
The table below contrasts 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with key analogs:
Applications in Drug Discovery
Lead Optimization
The methoxybenzyl group’s electron-donating properties may improve metabolic stability compared to hydroxyl or methyl analogs . Structure-activity relationship (SAR) studies could optimize substituents for enhanced potency against viral or neurological targets.
Prodrug Development
Esterification of the C3-carboxylic acid could yield prodrugs with improved bioavailability, as seen in β-lactam derivatives .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or catalytic methods to enhance reaction yields.
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Biological Screening: Evaluate antiviral, anticancer, and neuroprotective activities in vitro.
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Computational Modeling: Perform molecular dynamics simulations to predict binding modes with viral polymerases or AChE.
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